

# Spectroscopic Characterization of Dimethyl Vinyl Phosphate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl vinyl phosphate*

Cat. No.: *B080605*

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## Introduction

**Dimethyl vinyl phosphate** (DMVP), a member of the organophosphate family, is a molecule of significant interest in various chemical and biological research areas. Its vinyl and phosphate functional groups impart unique reactivity, making it a versatile building block in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **dimethyl vinyl phosphate**, presenting key data, detailed experimental protocols, and visual representations of analytical workflows and structure-elucidation pathways.

## Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **dimethyl vinyl phosphate**.

### Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
$^1\text{H}$	5.94 - 6.81	Complex Multiplet	-	Vinyl Protons (=CH, =CH <sub>2</sub> )
~6.81	Doublet of Doublets Triplets	J(H,H) = 17.1, J(H,H) = 6.6, J(H,P) = 21.6	$\alpha$ -vinyl proton (=CH)	
$^{13}\text{C}$	Data not explicitly found in search results	-	-	-
$^{31}\text{P}$	Data not explicitly found in search results; however, vinyl phosphonic acid derivatives show shifts in the range of 11-14 ppm[1]	Singlet (proton-decoupled)	-	P

**Table 2: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3095 - 3091	Medium	=C-H Stretch (Vinyl)[1]
1650 - 1590	Medium	C=C Stretch (Vinyl)[1]
1300 - 1200	Strong	P=O Stretch[1]
1100 - 1000	Strong	P-O-C Stretch[1]
1500 - 1450	Medium	C-H Bend

**Table 3: Mass Spectrometry (MS) Data**

m/z	Interpretation
152	Molecular Ion [M] <sup>+</sup>

Note: The molecular formula for **dimethyl vinyl phosphate** is C<sub>4</sub>H<sub>9</sub>O<sub>4</sub>P, and the molecular weight is 152.09 g/mol .

## Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ <sub>max</sub> (nm)	Molar Absorptivity (ε) [L·mol <sup>-1</sup> ·cm <sup>-1</sup> ]	Solvent
Specific quantitative data for pure dimethyl vinyl phosphate was not found in the search results. As an α,β-unsaturated ester, it is expected to have a π → π transition in the UV region.*		
	-	-

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are synthesized from general procedures for organophosphorus and vinyl compounds, supplemented with specific details where available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **dimethyl vinyl phosphate** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for <sup>1</sup>H and <sup>13</sup>C NMR). For <sup>31</sup>P NMR, an external standard of 85% phosphoric acid is commonly used.
  - Transfer the solution to a 5 mm NMR tube.

- Instrumentation and Data Acquisition:
  - Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  nuclei.
  - $^1\text{H}$  NMR:
    - Acquire a one-dimensional proton spectrum.
    - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR:
    - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to obtain singlets for each unique carbon atom.
    - Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to  $^1\text{H}$  NMR, and a larger number of scans due to the low natural abundance of  $^{13}\text{C}$ .
  - $^{31}\text{P}$  NMR:
    - Acquire a proton-decoupled  $^{31}\text{P}$  spectrum.
    - Typical parameters: pulse angle of 45-90°, appropriate spectral width to cover the expected chemical shift range for organophosphates.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Perform baseline correction.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

- Reference the chemical shifts to the internal or external standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - As **dimethyl vinyl phosphate** is a liquid at room temperature, the simplest method is to run a neat spectrum.
  - Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin film.
- Instrumentation and Data Acquisition:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Acquire a background spectrum of the clean, empty salt plates.
  - Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.
  - Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile compounds like **dimethyl vinyl phosphate**.
    - Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) into the GC.
    - The GC separates the components of the sample, and the eluent is directed into the mass spectrometer.

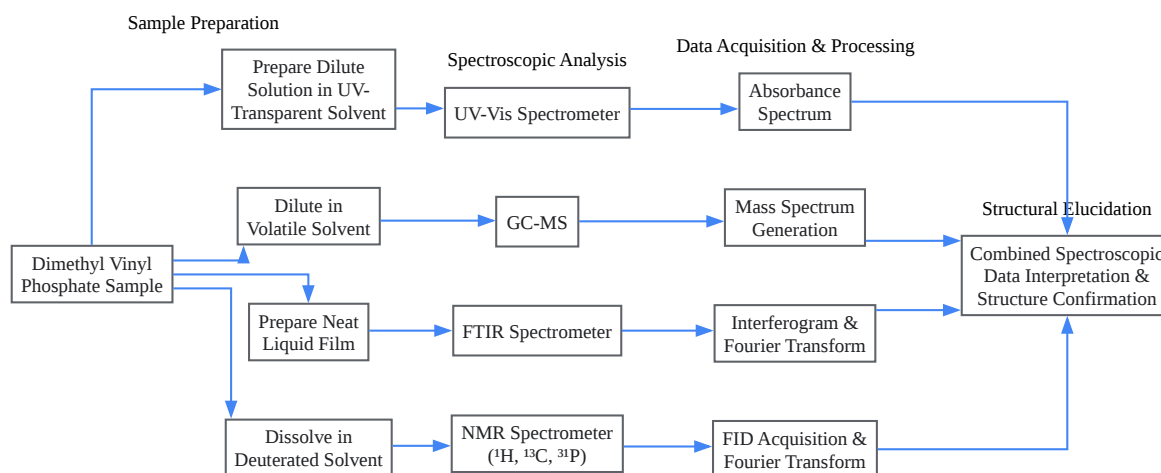
- Ionization Method: Electron Ionization (EI) is a standard method for GC-MS.
  - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis and Detection:
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
  - The analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion.
- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - The peak with the highest  $m/z$  value often corresponds to the molecular ion ( $M^+$ ), which provides the molecular weight of the compound.
  - The fragmentation pattern provides valuable information about the structure of the molecule.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a dilute solution of **dimethyl vinyl phosphite** in a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).
  - The concentration should be chosen such that the absorbance at the  $\lambda_{\text{max}}$  is within the linear range of the instrument (typically 0.2-1.0).
- Instrumentation and Data Acquisition:
  - Spectrometer: A dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as a reference.

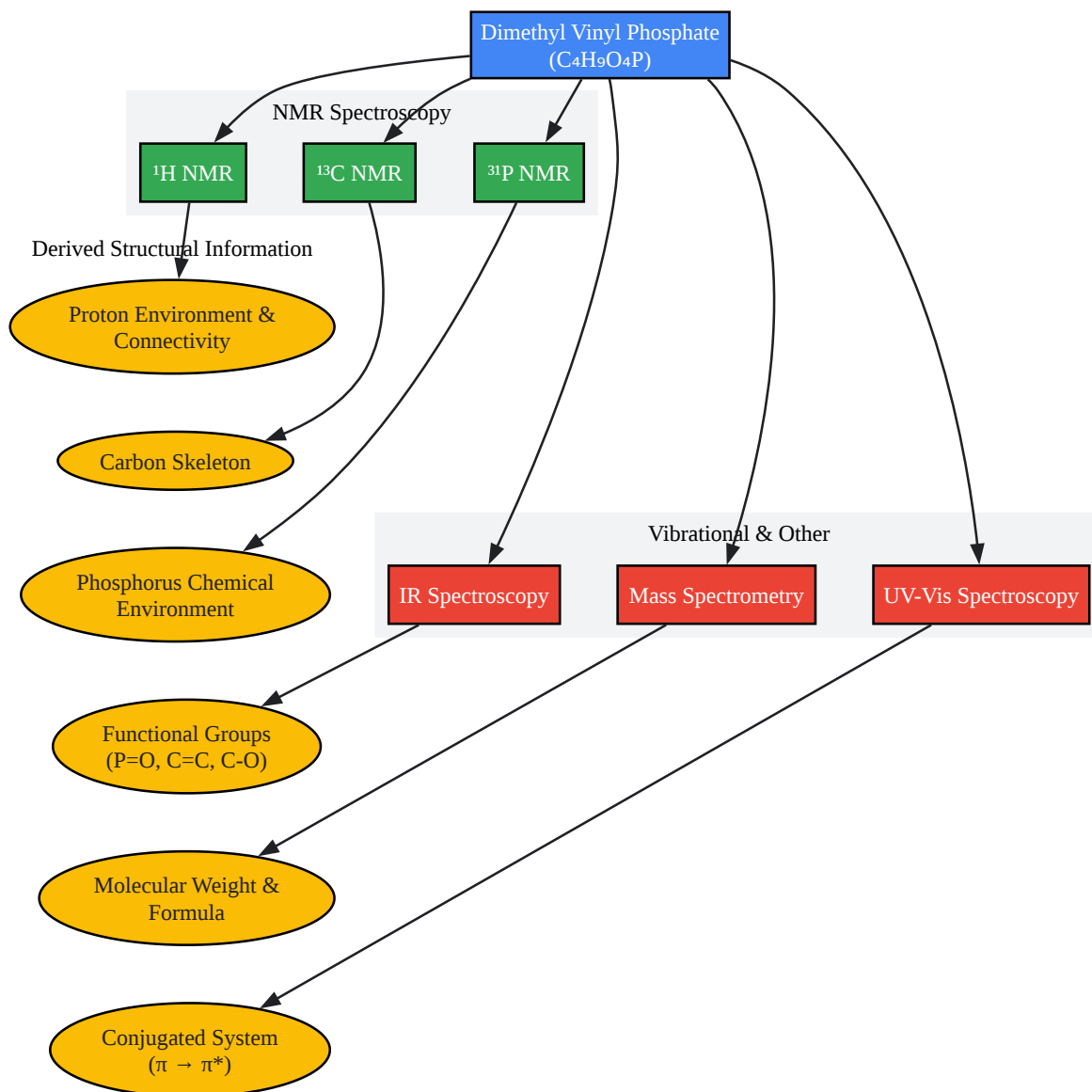
- Fill a matching quartz cuvette with the sample solution.
- Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Data Analysis:
  - The  $\lambda_{\text{max}}$  provides information about the electronic transitions within the molecule.
  - If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon bc$ ).

## Mandatory Visualization



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Caption: Experimental workflow for the spectroscopic characterization of **dimethyl vinyl phosphate**.





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Caption: Relationship between spectroscopic techniques and elucidated structural information for **dimethyl vinyl phosphate**.

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## References

- 1. Buy Vinyl phosphate | 36885-49-1 [smolecule.com]
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